2-Amino-1,3-dichloroanthraquinone

Beschreibung

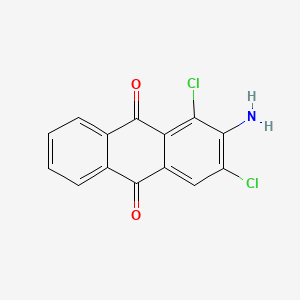

2-Amino-1,3-dichloroanthraquinone (CAS 6374-76-1) is a halogenated anthraquinone derivative with the molecular formula C₁₄H₇Cl₂NO₂ and a molecular weight of 292.12 g/mol . It features chlorine substituents at positions 1 and 3 and an amino group at position 2 on the anthraquinone backbone. This compound is primarily utilized in the synthesis of high-performance dyes and pigments, such as indanthrene blue BC, due to its stability and resistance to degradation under harsh conditions . The meta-positioning of chlorine atoms (relative to the carbonyl groups) optimizes electronic properties, enhancing its suitability for applications requiring color fastness .

Eigenschaften

CAS-Nummer |

6374-76-1 |

|---|---|

Molekularformel |

C14H7Cl2NO2 |

Molekulargewicht |

292.1 g/mol |

IUPAC-Name |

2-amino-1,3-dichloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7Cl2NO2/c15-9-5-8-10(11(16)12(9)17)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2 |

InChI-Schlüssel |

MDJJHOYSTOBSCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Cl)N)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Cl)N)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Halogen Effects: Chlorine (electronegative, moderate steric bulk) in this compound improves stability and dye fastness compared to brominated analogues .

Substituent Positioning: Meta-positioned chlorine (as in this compound) minimizes steric hindrance and optimizes electronic interactions with the anthraquinone core, enhancing photostability . Ortho-substituted derivatives (e.g., hypothetical 2-amino-1,2-dichloroanthraquinone) are less stable due to proximity to carbonyl groups .

Functional Group Variations: The dimethylamino group in 2-(dimethylamino)anthraquinone introduces strong electron-donating effects, shifting absorption maxima and making it suitable for organic semiconductors . Methyl groups (e.g., in 1-amino-2-methylanthraquinone) reduce polarity, affecting solubility and environmental persistence .

Vorbereitungsmethoden

Direct Chlorination and Amination Strategies

2.1 Chlorination of Anthraquinone Derivatives

- Chlorination typically targets activated positions on the anthraquinone ring, often using chlorinating agents such as sulfuryl chloride or chlorosulfuric acid.

- The use of chlorobenzene as a solvent has been reported to improve reaction control and reduce environmental impact during chlorination steps.

- Temperature control is critical, with reactions proceeding between 30°C and 132°C for optimal chlorination without over-chlorination or degradation.

2.2 Amination via Nucleophilic Substitution

- Amino groups can be introduced via nucleophilic aromatic substitution on chloro-substituted anthraquinones.

- The presence of chlorine atoms at positions 1 and 3 activates these sites for substitution by ammonia or amine sources under controlled conditions.

- Reduction to leucoanthraquinone intermediates prior to amination can enhance nucleophilicity and substitution efficiency.

Representative Preparation Method from Patent Literature

A detailed synthetic method closely related to the preparation of dichloro-diamino anthraquinones (e.g., 1,4-diamino-2,3-dichloroanthraquinone) provides insight into the preparation of 2-amino-1,3-dichloroanthraquinone by analogy, as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 1,4-diamino-anthraquinone leuco compound in chlorobenzene | 30–132°C, 30–60 min | Ensures full dissolution and activation |

| 2 | Dropwise addition of chlorosulfuric acid | 45–60°C | Chlorination step targeting specific positions |

| 3 | Incubation post-addition | 2 hours | Reaction completion |

| 4 | Slow heating to 95°C and incubation | 30 min | Final chlorination step |

| 5 | Addition of water and pH adjustment to 8–11 | ≤60°C | Neutralization and preparation for isolation |

| 6 | Steam distillation for purification | Steam introduced | Recovery of solvent and byproducts |

| 7 | Filtration, washing, and drying | Ambient conditions | Isolation of target compound |

This method yields high purity (>97%) of dichloro-diamino anthraquinone derivatives with efficient solvent recovery and reduced environmental impact due to chlorobenzene use and steam distillation.

Alternative One-Step Amination and Thiolation Methods

Research from academic sources reports a one-step synthesis of aminoanthraquinones from dichloroanthraquinones using nucleophilic substitution:

- React 1,5-dichloroanthraquinone with nucleophilic amines or thiols in a mixture of ethylene glycol and aqueous KOH.

- Reaction conditions: reflux at 110–120°C for 48 hours.

- Workup involves extraction with chloroform, washing, drying, and purification by column chromatography.

- This method is practical and economical for preparing amino-substituted anthraquinones, potentially adaptable for this compound by positional isomer selection.

General Considerations from Anthraquinone Functionalization Literature

- The carbonyl groups at positions 9 and 10 impose steric and electronic constraints on substitution reactions.

- Reduction to leuco forms (hydroquinones) facilitates electrophilic substitution by increasing electron density.

- Direct nucleophilic aromatic substitution can be achieved on chloro-substituted anthraquinones under mild conditions without metal catalysts.

- Metal-catalyzed cross-coupling and radical methods have been developed but are less common for simple amino-chloro anthraquinones.

- pH control, temperature regulation, and solvent choice are critical parameters affecting yield and purity.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The preparation of this compound commonly involves selective chlorination of aminoanthraquinone precursors or nucleophilic substitution on dichloroanthraquinone intermediates.

- The use of leucoanthraquinone intermediates enhances substitution efficiency.

- Chlorobenzene as a solvent and controlled addition of chlorosulfuric acid represent a state-of-the-art approach balancing yield, purity, and environmental concerns.

- One-step substitution methods in alkaline ethylene glycol media provide an alternative route with simpler operations but longer reaction times.

- Advances in anthraquinone chemistry emphasize the importance of reaction condition optimization and purification techniques to achieve high-quality products suitable for industrial applications.

Q & A

Basic: What are the optimal synthetic routes for obtaining high-purity 2-Amino-1,3-dichloroanthraquinone?

Methodological Answer:

The synthesis of halogenated anthraquinones like this compound typically involves chlorination of precursor anthraquinones. Key steps include:

- Precursor Selection : Start with 1,4-diaminoanthraquinone leuco, as described in optimized protocols using carbon tetrachloride or tetrachloroethylene as solvents .

- Chlorination : Introduce chlorine gas under controlled stoichiometry (e.g., 1:8:0.80 mass ratio of precursor:solvent:Cl₂) to achieve regioselective substitution .

- Solvent Optimization : Tetrachloroethylene yields ~95% purity with reduced solvent costs compared to carbon tetrachloride .

- Purification : Post-reaction, use liquid chromatography (HPLC) to confirm purity (>92.5%) and isolate the product .

| Solvent | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Carbon tetrachloride | 90 | 92.5 | Moderate |

| Tetrachloroethylene | 95 | 95.0 | High |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection for quantifying purity and separating byproducts .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for functional group analysis (e.g., amino and chloro groups) .

- Mass Spectrometry : GC/MS or LC-MS identifies molecular ions (e.g., m/z 296.04 for C₁₄H₈Cl₂N₂O₂) and fragmentation patterns .

- X-ray Diffraction : For crystalline samples, single-crystal XRD resolves stereochemical ambiguities .

Basic: How do solvent choice and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Solvent Compatibility : The compound is stable in non-polar solvents (e.g., o-dichlorobenzene) but degrades in polar solvents like water due to hydrolysis .

- pH Sensitivity : Under acidic conditions (pH < 3), the amino group may protonate, altering solubility. Neutral to slightly alkaline conditions (pH 7–9) are recommended for storage .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation; use amber glassware .

Advanced: What computational methods are suitable for modeling the intermolecular interactions of this compound?

Methodological Answer:

- Monte Carlo Simulations : Predict molecular packing on surfaces (e.g., Cu(111)) by calculating adsorption energies and lattice parameters .

- Density Functional Theory (DFT) : Optimize geometry, calculate electrostatic potentials, and predict reaction sites (e.g., electrophilic substitution at C-2/C-3) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation behavior in industrial dye formulations .

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated anthraquinones?

Methodological Answer:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent artifacts (e.g., DMSO toxicity) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like exposure time and metabolite interference .

- Mechanistic Validation : Use knock-out models (e.g., CRISPR-Cas9) to confirm target specificity and rule off-target effects .

Advanced: What structural features of this compound contribute to its potential carcinogenicity?

Methodological Answer:

- Electrophilic Substituents : The chloro groups may form DNA adducts via alkylation, similar to 1-amino-2,4-dibromoanthraquinone (IARC Group 2B carcinogen) .

- Metabolic Activation : Cytochrome P450 enzymes could oxidize the amino group to reactive nitroso intermediates, necessitating Ames tests with S9 metabolic activation .

- Comparative Toxicology : Cross-reference mutagenicity data with structurally related anthraquinones (e.g., 2-aminoanthraquinone, a known mutagen) .

Advanced: How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to increase electrophilicity and interaction with biological targets .

- Amino Group Modifications : Acetylation reduces toxicity while retaining antimicrobial activity .

- Halogen Replacement : Replace chlorine with fluorine to improve metabolic stability and bioavailability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, Tyvek® coveralls, and full-face APR respirators with organic vapor cartridges when handling powders .

- Ventilation : Conduct reactions in fume hoods to limit airborne exposure (PAC-1 = 25 mg/m³) .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.